molecular formula C14H10N2O2 B11952785 4-(((Phenylamino)carbonyl)oxy)benzonitrile CAS No. 37070-85-2

4-(((Phenylamino)carbonyl)oxy)benzonitrile

Cat. No.: B11952785
CAS No.: 37070-85-2
M. Wt: 238.24 g/mol
InChI Key: HCNDKZNEGZASFO-UHFFFAOYSA-N
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Description

4-(((Phenylamino)carbonyl)oxy)benzonitrile is an organic compound with the molecular formula C13H10N2O2. It is known for its unique structure, which includes a benzonitrile group attached to a phenylamino carbonyl oxy group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((Phenylamino)carbonyl)oxy)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with phenyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(((Phenylamino)carbonyl)oxy)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of 4-(((Phenylamino)carbonyl)oxy)benzylamine.

    Substitution: Formation of various substituted benzonitrile derivatives.

Scientific Research Applications

4-(((Phenylamino)carbonyl)oxy)benzonitrile has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(((Phenylamino)carbonyl)oxy)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylaminobenzonitrile: Similar structure but lacks the carbonyl oxy group.

    4-Hydroxybenzonitrile: Similar structure but lacks the phenylamino carbonyl oxy group.

    Phenyl isocyanate: Used as a reagent in the synthesis of 4-(((Phenylamino)carbonyl)oxy)benzonitrile.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

37070-85-2

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

(4-cyanophenyl) N-phenylcarbamate

InChI

InChI=1S/C14H10N2O2/c15-10-11-6-8-13(9-7-11)18-14(17)16-12-4-2-1-3-5-12/h1-9H,(H,16,17)

InChI Key

HCNDKZNEGZASFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OC2=CC=C(C=C2)C#N

Origin of Product

United States

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